molecular formula C14H16N4OS B3002962 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE CAS No. 1448134-30-2

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B3002962
CAS No.: 1448134-30-2
M. Wt: 288.37
InChI Key: MVOYAPJCSYAIPW-UHFFFAOYSA-N
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a thiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole, piperidine, and pyridine rings, such as:

Uniqueness

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(11-1-5-15-6-2-11)17-12-3-8-18(9-4-12)14-16-7-10-20-14/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOYAPJCSYAIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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